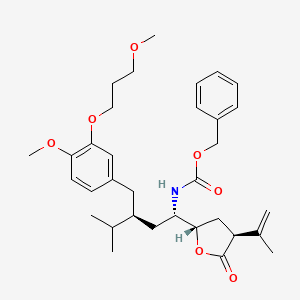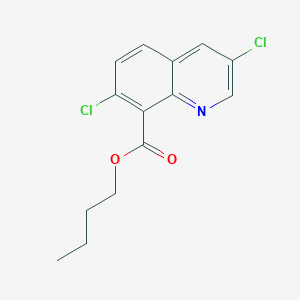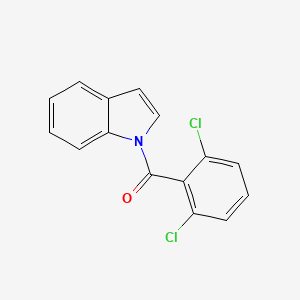
benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, propoxy, benzyl, and carbamate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the benzyl group: This step involves the reaction of benzyl chloride with a suitable nucleophile under basic conditions to form the benzyl group.
Introduction of the methoxy and propoxy groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and propoxy reagents.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate reagent to form the carbamate group.
Coupling of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
科学的研究の応用
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate can be compared with other similar compounds, such as:
Benzyl ((1S,3S)-3-(4-methoxybenzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate: This compound lacks the additional methoxypropoxy group, which may affect its chemical and biological properties.
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)butyl)carbamate: This compound has a different alkyl chain length, which may influence its reactivity and interactions with molecular targets.
Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)hexyl)carbamate: This compound has a longer alkyl chain, potentially altering its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C33H45NO7 |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-prop-1-en-2-yloxolan-2-yl]pentyl]carbamate |
InChI |
InChI=1S/C33H45NO7/c1-22(2)26(17-25-13-14-29(38-6)31(18-25)39-16-10-15-37-5)19-28(30-20-27(23(3)4)32(35)41-30)34-33(36)40-21-24-11-8-7-9-12-24/h7-9,11-14,18,22,26-28,30H,3,10,15-17,19-21H2,1-2,4-6H3,(H,34,36)/t26-,27-,28-,30-/m0/s1 |
InChIキー |
CZPXKGHDWKLFLU-NUISNXNRSA-N |
異性体SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)


![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)


